N-(cyclohexylmethyl)-1H-indazol-5-amine
Description
Properties
IUPAC Name |
N-(cyclohexylmethyl)-1H-indazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c1-2-4-11(5-3-1)9-15-13-6-7-14-12(8-13)10-16-17-14/h6-8,10-11,15H,1-5,9H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPFZKBGNQZXIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2=CC3=C(C=C2)NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclohexylmethyl)-1H-indazol-5-amine typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Attachment of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced through a nucleophilic substitution reaction. For example, the indazole core can be reacted with cyclohexylmethyl chloride in the presence of a base like sodium hydride or potassium carbonate to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(cyclohexylmethyl)-1H-indazol-5-amine can undergo oxidation reactions, where the amine group may be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: The indazole ring can participate in electrophilic substitution reactions, where various substituents can be introduced at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary amines.
Substitution: Introduction of various functional groups on the indazole ring.
Scientific Research Applications
N-(cyclohexylmethyl)-1H-indazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in biological assays to study its effects on cellular processes and pathways.
Chemical Biology: It serves as a tool compound to investigate the role of specific proteins or enzymes in biological systems.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)-1H-indazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity and Molecular Properties
The table below compares N-(cyclohexylmethyl)-1H-indazol-5-amine with structurally related compounds, highlighting key differences in substituents, molecular weight, and synthetic approaches:
Key Observations:
- Steric Effects : The cyclohexylmethyl group in the target compound increases steric hindrance compared to smaller substituents like dimethylamine or chloropyrimidine. This may reduce binding affinity in sterically constrained active sites but enhance selectivity for hydrophobic pockets .
- Synthetic Complexity : Introducing cyclohexylmethyl likely requires alkylation of 1H-indazol-5-amine with cyclohexylmethyl halides under basic conditions, whereas pyrimidinyl derivatives involve nucleophilic aromatic substitution with dichloropyrimidines .
Q & A
Q. What are the optimal synthetic routes for preparing N-(cyclohexylmethyl)-1H-indazol-5-amine, and how is purity ensured?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, similar indazole derivatives are prepared by reacting 1H-indazol-5-amine with electrophilic reagents (e.g., 2,4-dichloropyrimidine) in ethanol under reflux with triethylamine (TEA) as a base. Purification often involves silica gel chromatography or recrystallization from methanol/ethanol . Purity is confirmed using NMR, mass spectrometry (MS), and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are critical for confirming the structure of this compound?
Key methods include:
- NMR Spectroscopy : To resolve hydrogen/carbon environments, particularly the cyclohexylmethyl group and indazole protons .
- HRMS : For exact molecular weight and formula verification .
- X-ray Crystallography : If single crystals are obtained, this provides definitive 3D structural elucidation .
- IR Spectroscopy : To identify functional groups like amine (-NH) and aromatic C-H stretches .
Q. How can researchers mitigate challenges in solubility during biological assays?
The compound’s lipophilic cyclohexylmethyl group may limit aqueous solubility. Strategies include:
- Using co-solvents (e.g., DMSO ≤1% v/v).
- Formulating with cyclodextrins or liposomes for in vitro studies .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights guide the design of this compound derivatives for anticancer activity?
Modifications to the indazole core and cyclohexylmethyl tail significantly impact potency. For example:
- Cyclohexylmethyl Group : Enhances hydrophobic interactions with target receptors, as seen in synthetic cannabinoids like ADB-CHMINACA .
- Pyrimidine/Imidazole Substituents : Derivatives with pyrimidine moieties (e.g., N-(2-chloropyrimidin-4-yl)-1H-indazol-5-amine) show selective kinase inhibition, relevant in anticancer drug design .
Q. How do researchers resolve contradictions in biological efficacy data across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges) or impurity artifacts. Best practices include:
Q. What mechanistic hypotheses explain the compound’s interaction with mammalian farnesyltransferase or other enzymatic targets?
The cyclohexylmethyl group may occupy hydrophobic pockets in enzyme active sites, while the indazole nitrogen participates in hydrogen bonding. Computational docking studies and mutagenesis experiments (e.g., alanine scanning) can validate these interactions .
Q. How can researchers leverage cross-coupling reactions to diversify the compound’s scaffold?
Palladium-catalyzed Suzuki-Miyaura reactions enable aryl/heteroaryl substitutions. For instance, coupling with boronic acids under microwave irradiation introduces functional groups like methoxyphenyl, enhancing target affinity . Reaction optimization focuses on catalyst selection (e.g., Pd(dppf)Cl2) and solvent systems (dioxane/water) .
Methodological Challenges and Solutions
Q. What strategies improve yield in large-scale synthesis?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 20 minutes vs. overnight reflux) .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to prevent side reactions during multi-step syntheses .
Q. How are in vitro-to-in vivo translation barriers addressed for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
